molecular formula C15H25NO6 B6316695 trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate CAS No. 595547-18-5

trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate

Cat. No.: B6316695
CAS No.: 595547-18-5
M. Wt: 315.36 g/mol
InChI Key: QVFYELHUZMOHPV-QWRGUYRKSA-N
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Description

trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate: is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.37 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butyl and diethyl groups, as well as three carboxylate groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Substitution Reactions: The tert-butyl and diethyl groups are introduced through substitution reactions using suitable alkylating agents.

    Carboxylation: The carboxylate groups are added through carboxylation reactions, often using carbon dioxide or other carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the tert-butyl and diethyl groups may be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or diethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkyl halides or other electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • cis-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate
  • trans-1-Tert-butyl 3,4-dimethyl pyrrolidine-1,3,4-tricarboxylate
  • trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3-dicarboxylate

Uniqueness:

Properties

IUPAC Name

1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYELHUZMOHPV-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146425
Record name 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595547-23-2
Record name 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595547-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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